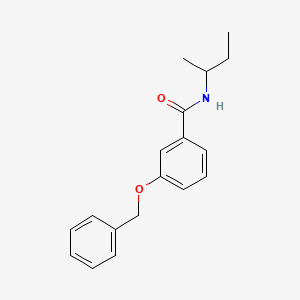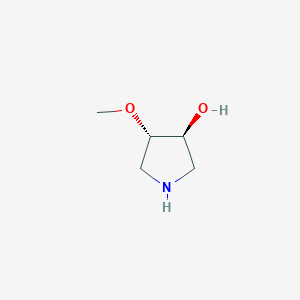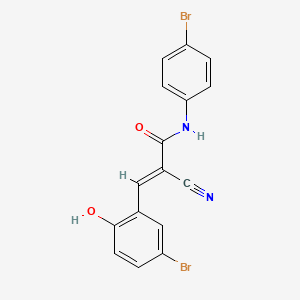![molecular formula C20H21N5O2S2 B2638622 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235062-42-6](/img/structure/B2638622.png)
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that includes a piperidine ring, a benzo[c][1,2,5]thiadiazole ring, and a carboxamide group. Piperidine is a common structure in many pharmaceuticals , and benzo[c][1,2,5]thiadiazole is a type of aromatic organic compound. The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The piperidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions .Aplicaciones Científicas De Investigación
Drug Development
The piperidine moiety in this compound makes it an attractive candidate for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. By modifying substituents on the piperidine ring, scientists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. The compound’s structural diversity contributes to its versatility in drug discovery .
Material Synthesis
The presence of benzothiadiazole and piperidine moieties suggests applications in material science. Researchers investigate its use in organic electronics, photovoltaics, and light-emitting devices. The compound’s electron-accepting properties make it suitable for constructing semiconducting materials with desirable optoelectronic characteristics.
Biological Studies
Biologists and biochemists study this compound to understand its interactions with biological macromolecules. Its potential as a probe for protein-ligand binding studies or enzyme inhibition assays is of interest. By elucidating its binding modes and mechanisms, researchers gain insights into cellular processes and pathways .
Anticancer Agents
Given the piperidine’s prevalence in anticancer drugs, this compound warrants investigation as a potential cytotoxic agent. Researchers explore its effects on cancer cell lines, assessing its ability to inhibit proliferation, induce apoptosis, or interfere with specific signaling pathways. Structural modifications may enhance its anticancer activity .
Anti-Inflammatory Properties
The compound’s unique structure may confer anti-inflammatory effects. Researchers evaluate its impact on inflammatory pathways, cytokine production, and immune responses. Understanding its mechanism of action could lead to the development of new anti-inflammatory drugs .
Neurological Disorders
Piperidine derivatives often exhibit neuroprotective properties. Investigations focus on whether this compound can mitigate neurodegenerative diseases, such as Alzheimer’s or Parkinson’s. Its potential as a modulator of neurotransmitter receptors or enzymes involved in neuronal function is an area of interest .
Propiedades
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-28-19-15(3-2-8-21-19)20(27)25-9-6-13(7-10-25)12-22-18(26)14-4-5-16-17(11-14)24-29-23-16/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGPUUSDPCTCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2638539.png)












![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylbutanamide](/img/structure/B2638562.png)